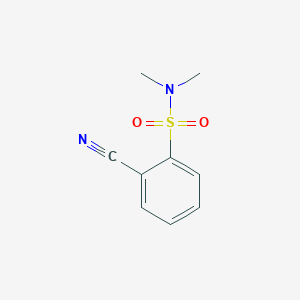

2-cyano-N,N-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKMCORZIWAQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351328 | |

| Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168971-53-7 | |

| Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N,N-dimethylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through the reaction of 2-cyanobenzenesulfonyl chloride with dimethylamine. This reaction is a nucleophilic substitution at the sulfonyl group, where the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. Triethylamine is commonly used as a base to neutralize the hydrochloric acid generated during the reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general reaction of sulfonyl chlorides with amines.

Materials:

-

2-Cyanobenzenesulfonyl chloride

-

Dimethylamine (2.0 M solution in THF or as a gas)

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0-5 °C using an ice bath.

-

To the cooled solution, add triethylamine (1.5 eq) followed by the slow, dropwise addition of dimethylamine (2.0 eq).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Obtain the mass spectrum using an electrospray ionization (ESI) source in positive ion mode.

4. Melting Point Determination:

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

-

Measurement: Determine the melting point range using a standard melting point apparatus.

Characterization Data

The following table summarizes the available characterization data for this compound.

| Analysis | Data |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.26 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 2.89 (s, 6H), 7.71 (td, J=7.6, 1.6 Hz, 1H), 7.77 (td, J=7.8, 1.6 Hz, 1H), 7.89-7.91 (m, 1H), 8.06 (dd, J=8.0, 1.2 Hz, 1H) |

| ¹³C NMR | Data not available in the searched resources. |

| IR Spectroscopy | Data not available in the searched resources. |

| Mass Spectrometry | Predicted [M+H]⁺: 211.0536[1] |

| Melting Point | Data not available in the searched resources. |

Note: While a plausible synthesis route is described, comprehensive experimental characterization data for this compound, including ¹³C NMR, IR, and an experimental mass spectrum and melting point, were not available in the publicly accessible resources searched for this guide. The provided ¹H NMR data is sourced from a patent document. Researchers should perform full characterization to confirm the identity and purity of the synthesized compound.

References

Physical and chemical properties of 2-cyano-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-cyano-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative with potential applications in chemical synthesis and drug discovery. This document collates available experimental data and provides context through related compounds where specific information is not yet publicly available.

Chemical Identity and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 168971-53-7 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂S | [2] |

| Molecular Weight | 210.25 g/mol | [2] |

| Melting Point | 125–127 °C | [1] |

| Appearance | Solid | - |

| Predicted XlogP | 0.8 | [2] |

Note: Some properties are predicted and have not been experimentally verified.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following are partially available experimental spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following partial NMR data has been reported:

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity & Coupling Constant (J) | Assignment |

| ¹H | CDCl₃ | 7.85 ppm | d, J = 8.4 Hz | 1H (Aromatic) |

| ¹³C | - | 143.2 ppm | - | C-SO₂ |

Note: The available NMR data is incomplete. A full spectral analysis with complete peak assignments is required for comprehensive structural elucidation.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, characteristic absorption bands for related sulfonamide and nitrile-containing compounds can be anticipated. For instance, N-[cyano(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide exhibits characteristic peaks for the N-H, C≡N, and S=O (asymmetric and symmetric) stretching vibrations.[2]

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for this compound is not currently available in public literature. However, predicted mass-to-charge ratios for various adducts have been calculated and are available on public databases such as PubChem.[2]

Synthesis and Experimental Protocols

The synthesis of this compound would likely involve the reaction of 2-chlorosulfonylbenzonitrile with dimethylamine or a related synthetic strategy. The workflow for a potential synthesis and characterization is outlined below.

Caption: A generalized workflow for the potential synthesis and subsequent characterization of this compound.

Biological Activity and Potential Applications

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathway involvement of this compound. However, the benzenesulfonamide moiety is a well-established pharmacophore present in numerous therapeutic agents.[5] Derivatives of benzenesulfonamide have shown a wide range of pharmacological activities, including anticancer and antioxidant properties.[6]

The cyano group can also play a significant role in the biological profile of a molecule. For instance, certain 2-cyano-3-acrylamide inhibitors have been investigated for their anti-infective properties.[7] The combination of the cyano and N,N-dimethylsulfonamide functionalities in this compound suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further screening and biological evaluation are necessary to elucidate its potential pharmacological profile.

The logical relationship for investigating the therapeutic potential of this compound class is depicted below.

Caption: A simplified flowchart illustrating the progression from a chemical scaffold to a potential clinical candidate in drug discovery.

Safety Information

According to available safety data sheets, this compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound for which basic identification and some physical properties are known. However, a comprehensive experimental characterization, including detailed spectroscopic data and a definitive synthetic protocol, is not yet publicly available. The presence of the benzenesulfonamide and cyano functionalities suggests that this compound and its derivatives could be of interest for further investigation in medicinal chemistry and drug discovery. Future research should focus on the complete synthesis and characterization of this molecule, followed by systematic biological screening to explore its therapeutic potential.

References

- 1. 168971-53-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. PubChemLite - this compound (C9H10N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis routes of 2-Amino-5-cyano-N,3-dimethylbenzamide [benchchem.com]

- 4. 2-cyano-N,N-dipropylacetamide | 53807-35-5 | Benchchem [benchchem.com]

- 5. Syntheses of S,N-substituted 2-mercaptobenzenesulfonamide derivatives with potential pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-cyano-N,N-dimethylbenzenesulfonamide: Molecular Structure, Formula, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical data for 2-cyano-N,N-dimethylbenzenesulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Molecular Structure and Formula

This compound is a chemical compound with the molecular formula C₉H₁₀N₂O₂S [1]. Its structure features a benzene ring substituted with a cyano group and a dimethylsulfonamide group at positions 1 and 2, respectively.

Molecular Structure:

Key Structural Features:

-

Benzene Ring: A stable aromatic core.

-

Cyano Group (-C≡N): A strongly electron-withdrawing group that can participate in various chemical reactions.

-

N,N-dimethylsulfonamide Group (-SO₂N(CH₃)₂): A functional group common in many pharmacologically active molecules.

The systematic IUPAC name for this compound is this compound. It is also identified by its Chemical Abstracts Service (CAS) Registry Number: 168971-53-7 [2][3].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. The data is a combination of experimentally determined values and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂S | [1] |

| Molecular Weight | 210.25 g/mol | [1] |

| Monoisotopic Mass | 210.0463 Da | [1] |

| CAS Registry Number | 168971-53-7 | [2][3] |

| Predicted XlogP | 0.8 | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory validation. However, a general procedure based on the reaction of sulfonyl chlorides with amines would likely involve the following steps:

-

Dissolution: 2-cyanobenzenesulfonyl chloride would be dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath.

-

Addition of Amine: A solution of dimethylamine, along with a tertiary amine base like triethylamine (to neutralize the HCl byproduct), would be added dropwise to the cooled solution of the sulfonyl chloride.

-

Reaction: The reaction mixture would be stirred at a low temperature and then allowed to warm to room temperature to ensure the completion of the reaction.

-

Workup: The reaction mixture would be washed with water and brine to remove any water-soluble impurities and byproducts.

-

Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to yield the pure this compound.

Spectroscopic Data

No experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. However, predicted mass spectrometry data is available from PubChem, as shown in Table 2.

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.05358 |

| [M+Na]⁺ | 233.03552 |

| [M-H]⁻ | 209.03902 |

| [M+NH₄]⁺ | 228.08012 |

| [M+K]⁺ | 249.00946 |

Table 2: Predicted Mass Spectrometry Data for this compound [1]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or potential signaling pathway interactions of this compound. Further research would be necessary to elucidate any pharmacological or biological effects of this compound.

Conclusion

This technical guide has summarized the known information regarding the molecular structure, formula, and physicochemical properties of this compound. While a plausible synthetic route has been proposed, detailed experimental protocols and characterization data remain to be published. Furthermore, the biological profile of this compound is currently unexplored. This document serves as a starting point for researchers interested in the synthesis, characterization, and potential applications of this molecule. Further experimental investigation is required to fully characterize this compound and explore its potential in various scientific and industrial fields.

Caption: Workflow from synthesis to potential application.

References

Technical Guide: 2-cyano-N,N-dimethylbenzenesulfonamide

CAS Number: 168971-53-7

This technical guide provides a summary of the available information for 2-cyano-N,N-dimethylbenzenesulfonamide, intended for researchers, scientists, and drug development professionals. Due to the limited publicly available data for this specific compound, this document focuses on its fundamental properties and safety information. In-depth experimental protocols and biological pathway information are not available at the time of this writing.

Physicochemical Data

The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 168971-53-7 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂S | [2] |

| Molecular Weight | 210.25 g/mol | [3] |

| Density | 1.32±0.1 g/cm³ | [4] |

| pKa | -5.58±0.70 | [4] |

Safety and Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound. Users should consult the full Safety Data Sheet (SDS) for comprehensive safety information.[5][6]

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin irritation | H315: Causes skin irritation |

| Eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | H335: May cause respiratory irritation |

Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or the mechanism of action for this compound. Therefore, diagrams of signaling pathways involving this specific compound cannot be provided.

The following diagram illustrates a general workflow for evaluating the safety and hazards of a chemical compound, based on the type of information found in a Safety Data Sheet (SDS).

References

- 1. echemi.com [echemi.com]

- 2. 168971-53-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 168971-53-7 | Benchchem [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. angenechemical.com [angenechemical.com]

Spectroscopic Profile of 2-cyano-N,N-dimethylbenzenesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-cyano-N,N-dimethylbenzenesulfonamide. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted mass spectrometry data alongside comparative experimental data from closely related structural analogs. This information serves as a valuable reference for researchers engaged in the synthesis, characterization, and application of novel sulfonamide derivatives.

Predicted and Comparative Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 211.0536 |

| [M+Na]⁺ | 233.0355 |

| [M-H]⁻ | 209.0390 |

Data Source: Predicted data from computational models.

Table 2: Comparative ¹H NMR Data of a Structural Isomer

Disclaimer: The following data is for a related isomer and is provided for illustrative purposes. Actual chemical shifts for this compound may vary.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.90 - 7.80 | m | 4H | Aromatic Protons |

| 2.70 | s | 6H | N(CH₃)₂ |

Table 3: Comparative ¹³C NMR Data of a Structural Isomer

Disclaimer: The following data is for a related isomer and is provided for illustrative purposes. Actual chemical shifts for this compound may vary.

| Chemical Shift (ppm) | Assignment |

| 140 - 125 | Aromatic Carbons |

| 118 | Cyano Carbon |

| 38 | N(CH₃)₂ Carbons |

Table 4: Comparative IR Spectroscopy Data of a Structural Analog

Disclaimer: The following data is from a structurally similar compound and is provided for illustrative purposes. Actual absorption frequencies for this compound may vary.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2230 | C≡N (Nitrile) stretch |

| ~1350 | S=O (Sulfonyl) asymmetric stretch |

| ~1160 | S=O (Sulfonyl) symmetric stretch |

| ~3050 | C-H (Aromatic) stretch |

| ~2950 | C-H (Aliphatic) stretch |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a 400 or 500 MHz instrument. For ¹³C NMR, a higher number of scans is usually required to achieve a good signal-to-noise ratio. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS)

For Electrospray Ionization (ESI) mass spectrometry, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument is operated in either positive or negative ion mode to detect the desired adduct ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to 2-Cyano-N,N-dimethylbenzenesulfonamide and Related Cyano-Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and detailed protocols for 2-cyano-N,N-dimethylbenzenesulfonamide are limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for structurally related 2-cyanobenzenesulfonamide derivatives and general synthetic methodologies for aromatic sulfonamides to facilitate research and development efforts.

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a cyano (CN) group, particularly at the ortho-position of the benzene ring, can significantly influence the molecule's electronic properties, conformational flexibility, and potential for interaction with biological targets. This technical guide focuses on the synthesis, properties, and potential biological applications of this compound and its analogues, providing a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂S | PubChem |

| Molecular Weight | 210.25 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of 2-Cyanobenzenesulfonamide Derivatives

The synthesis of 2-cyanobenzenesulfonamides can be approached through several strategic routes. A common method involves the preparation of a sulfonyl chloride intermediate followed by amination.

General Synthetic Workflow

A generalized synthetic pathway for obtaining 2-cyanobenzenesulfonamide derivatives is outlined below. This workflow is based on established methodologies for the synthesis of aromatic sulfonamides.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols for Related Compounds

While a specific protocol for this compound is not available, the following sections describe methodologies for synthesizing related structures, which can be adapted by skilled chemists.

3.2.1. Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)-acetamide

This protocol, while not for a 2-cyano derivative, illustrates a common method for sulfonamide synthesis.

-

Reaction: A suspension of sulfanilamide (0.01 mol) in acetone is treated with K₂CO₃ (0.02 mol). To this mixture, 2-chloroacetyl chloride (0.012 mol) is added dropwise at 0°C.

-

Work-up: The reaction is stirred for 1 hour at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. The mixture is filtered, and the filtrate is evaporated. The resulting crude solid is washed with water and recrystallized from ethanol.[1]

3.2.2. Synthesis of 4-Cyanamidobenzenesulfonamide Derivatives

This multi-step synthesis demonstrates the introduction of a cyano-containing group.

-

Step 1: Synthesis of methyl (4-sulfamoylphenyl)-carbamimidothioate from 4-aminobenzenesulfonamide.

-

Step 2: Reaction with various amines to introduce different substituents.

-

Step 3: A one-pot, two-step protocol was developed for the synthesis of a series of novel 4-cyanamidobenzenesulfonamides from the carbamimidothioate intermediate.[2]

Biological Activity of Related Cyanobenzenesulfonamides

Derivatives of benzenesulfonamide are well-known for their diverse pharmacological activities, with many acting as enzyme inhibitors. The presence of a cyano group can modulate this activity.

Carbonic Anhydrase Inhibition

A significant area of research for benzenesulfonamide derivatives is their activity as carbonic anhydrase (CA) inhibitors.[3] CAs are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.

Table 2: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Derivatives

| Compound | Target Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| 4-((5-(4-methoxyphenyl)-4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (4e) | CA IX | 11 | - | [4] |

| 4-((5-(4-chlorophenyl)-4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (4g) | CA IX | 17 | - | [4] |

| 4-((5-(3,4,5-trimethoxyphenyl)-4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (4h) | CA IX | 26 | - | [4] |

| N-hexyl-4-cyanamidobenzenesulfonamide | hCA I | - | 9.3 | [2] |

| N-hexyl-4-cyanamidobenzenesulfonamide | hCA II | - | 5.3 | [2] |

The general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Anticancer and Antimicrobial Activity

Several studies have reported the anticancer and antimicrobial activities of benzenesulfonamide derivatives. For example, certain 4-thiazolone-based benzenesulfonamides have shown significant inhibitory effects against breast cancer cell lines.[4] The proposed mechanism for the anticancer activity is often linked to the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX.[4]

Characterization and Analytical Methods

The structural elucidation of newly synthesized 2-cyanobenzenesulfonamide derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework and the successful incorporation of the cyano and dimethylamino groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups, such as the cyano (C≡N) stretch and the sulfonyl (S=O) stretches.

Conclusion and Future Directions

While direct research on this compound is sparse, the broader class of 2-cyanobenzenesulfonamide derivatives holds significant promise for the development of novel therapeutic agents, particularly as enzyme inhibitors. Future research should focus on the targeted synthesis of this compound and a thorough evaluation of its biological activity profile. The synthetic strategies and biological insights presented in this guide, derived from closely related compounds, provide a solid foundation for such endeavors. The unique electronic and steric properties conferred by the ortho-cyano group warrant further investigation into the structure-activity relationships of this class of compounds.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 2-cyano-N,N-dimethylbenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: The Discovery, History, and Synthesis of 2-cyano-N,N-dimethylbenzenesulfonamide

This technical guide serves to consolidate the available scientific and technical information regarding this compound (CAS No. 168971-53-7). Despite a comprehensive search of scientific literature and patent databases, it is important to note that detailed information regarding the discovery, historical development, mechanism of action, and specific biological applications of this compound is not extensively documented in publicly accessible resources. The compound is primarily available as a laboratory chemical for research purposes.[1][2][3]

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol .[1][4] While comprehensive toxicological and physical properties have not been thoroughly investigated, a Safety Data Sheet (SDS) indicates that it is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[2] It may also cause respiratory tract irritation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 168971-53-7 | [1][4][5][6] |

| Molecular Formula | C9H10N2O2S | [1][4] |

| Molecular Weight | 210.25 g/mol | [4] |

| IUPAC Name | This compound | [7] |

| InChI Key | Not Available | |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [1] |

Synthesis and Spectroscopic Data

A patent for iminopyridine derivatives provides ¹H NMR data for this compound in CDCl₃, which can be used for its characterization.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

| 2.89 | s | - | N(CH₃)₂ | |

| 7.71 | td | 7.6, 1.6 | Ar-H | |

| 7.77 | td | 7.8, 1.6 | Ar-H | |

| 7.89-7.91 | m | - | Ar-H | |

| 8.06 | dd | 8.0, 1.2 | Ar-H |

Potential Applications as a Chemical Intermediate

The available information suggests that this compound and its derivatives are utilized as intermediates in the synthesis of more complex molecules. For instance, the patent describing the synthesis of 4-bromo-2-cyano-N,N-dimethylbenzenesulfonamide further details its use in a subsequent hydrolysis reaction as part of the synthesis of compounds for the treatment of cystic fibrosis.[9] This highlights its role as a building block in medicinal chemistry research.

Below is a conceptual workflow illustrating the potential synthesis and subsequent reaction of a related cyano-benzenesulfonamide derivative.

Caption: Potential synthesis and reaction of a related sulfonamide.

Signaling Pathways and Mechanism of Action

There is no information available in the public domain regarding any specific signaling pathways modulated by this compound or its detailed mechanism of action in any biological system. Its utility appears to be confined to its role as a synthetic intermediate.

Conclusion

References

- 1. a2bchem.com [a2bchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. aablocks.com [aablocks.com]

- 5. echemi.com [echemi.com]

- 6. 168971-53-7|this compound|BLD Pharm [bldpharm.com]

- 7. 2-cyano-N,N-dimethylbenzene-1-sulfonamide | 168971-53-7 [sigmaaldrich.com]

- 8. WO2007087066A2 - 1-(benzo [d] [1,3] di0x0l-5-yl) -n- (phenyl) cyclopropane- carboxamide derivatives and related compounds as modulators of atp-binding cassette transporters for the treatment of cystic fibrosis - Google Patents [patents.google.com]

- 9. EP2016065B1 - 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives and related compounds as modulators of atp-binding cassette transporters for the treatment of cystic fibrosis - Google Patents [patents.google.com]

In-Depth Technical Guide: Theoretical and Computational Studies of 2-cyano-N,N-dimethylbenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-cyano-N,N-dimethylbenzenesulfonamide. Due to a notable absence of dedicated research publications specifically detailing the experimental and computational analysis of this molecule, this guide will focus on the established and validated protocols and theoretical frameworks used for analogous sulfonamide and cyano-containing compounds. The data presented herein is illustrative, based on typical findings for similar molecular structures, and serves as a template for future research endeavors.

Molecular and Physicochemical Properties

This compound is a small organic molecule with the chemical formula C₉H₁₀N₂O₂S.[1] Its structure combines a benzenesulfonamide core with a cyano group at the ortho position and a dimethylamino group attached to the sulfonyl moiety. This combination of functional groups suggests potential for interesting electronic properties and biological activities.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂S | PubChem[1] |

| Molecular Weight | 210.25 g/mol | PubChem[2] |

| Monoisotopic Mass | 210.0463 Da | PubChem[1] |

| XlogP (predicted) | 0.8 | PubChem[1] |

| InChI | InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | PubChem[1] |

| InChIKey | HDKMCORZIWAQDA-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC=C1C#N | PubChem[1] |

Theoretical and Computational Methodology

The in-silico analysis of this compound would typically involve a multi-faceted approach, beginning with geometry optimization and followed by the calculation of various molecular properties.

Computational Protocol: Density Functional Theory (DFT)

A standard and robust method for the theoretical investigation of organic molecules is Density Functional Theory (DFT). The protocol outlined below is a common approach.

Experimental Protocols: DFT Calculation Workflow

-

Initial Structure Generation: The 3D structure of this compound is first sketched using molecular building software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a suitable basis set, such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Property Calculations: Further calculations can be performed on the optimized geometry to determine electronic properties such as:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic excitation properties and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

NMR Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

References

Potential Research Areas for 2-cyano-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines promising areas of research for the novel chemical entity, 2-cyano-N,N-dimethylbenzenesulfonamide. Based on an extensive review of structurally related compounds and the known pharmacophoric properties of its constituent functional groups—a benzenesulfonamide core and a cyano moiety—two primary research avenues are proposed: carbonic anhydrase inhibition and kinase inhibition . This document provides a comprehensive overview of the rationale for these research directions, detailed experimental protocols for initial screening and characterization, and a proposed workflow for a preliminary drug discovery program. All quantitative data from relevant analogs are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the proposed research strategy.

Introduction

This compound is a small molecule with the chemical formula C₉H₁₀N₂O₂S. Its structure combines two key functional groups that are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The benzenesulfonamide moiety is a classic pharmacophore, most notably found in inhibitors of carbonic anhydrase, a family of metalloenzymes involved in various physiological and pathological processes. The strategic placement of a cyano group at the ortho position of the benzene ring introduces unique electronic and steric properties that could modulate binding affinity and selectivity for various biological targets. The N,N-dimethyl substitution on the sulfonamide provides a stable and synthetically accessible scaffold.

Given the lack of existing biological data for this specific compound, a structure-based and analog-driven approach is warranted to explore its therapeutic potential. This guide details two high-probability research directions and provides the necessary technical information to initiate a comprehensive investigation.

Proposed Research Area 1: Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is the cornerstone of many potent carbonic anhydrase inhibitors (CAIs). These inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The sulfonamide group coordinates with the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity. The substitution pattern on the benzene ring plays a crucial role in determining the potency and isoform selectivity of these inhibitors.

Rationale

Quantitative structure-activity relationship (QSAR) studies on benzenesulfonamide-based CAIs have shown that the electronic properties of the sulfonamide group, influenced by the substituents on the benzene ring, are critical for inhibitory potency. While many clinically used CAIs are 4-substituted benzenesulfonamides, the exploration of other substitution patterns, such as the 2-cyano group in the target molecule, is a promising area for discovering novel inhibitors with potentially unique selectivity profiles against the various human CA isoforms (hCA I, II, IX, XII, etc.). The electron-withdrawing nature of the cyano group could significantly impact the acidity of the sulfonamide proton, thereby influencing its binding to the zinc ion in the CA active site.

Quantitative Data from Structurally Related Analogs

The following table summarizes the inhibition data (Ki, nM) for a selection of benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms. This data provides a benchmark for the potential potency of this compound.

| Compound ID | Structure | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | 250 | 12 | 25 | 5.7 | [1] |

| 4a | 4-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 105 | 30.1 | 4.4 | 0.8 | [2] |

| 5a | 4-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)-2,3,5,6-tetrafluorobenzenesulfonamide | 41.5 | 45.3 | 1.5 | 1.1 | [2] |

| 9a | 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | - | - | - | - | [3] |

| 9b | 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | - | - | - | - | [3] |

Note: Specific Ki values for compounds 9a and 9b were not provided in the abstract, but they were reported to have good selective inhibitory activity towards COX-2 and were evaluated as dual anti-inflammatory antimicrobial agents.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for investigating this compound as a carbonic anhydrase inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Utility of 2-cyano-N,N-dimethylbenzenesulfonamide: An Overview of Potential Applications

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development seeking to employ 2-cyano-N,N-dimethylbenzenesulfonamide in organic synthesis will find a notable absence of its specific applications in peer-reviewed literature. While the unique combination of a cyano group and a dimethylsulfonamide moiety suggests potential reactivity, detailed experimental protocols and quantitative data for this particular reagent are not currently established. However, by examining the well-documented reactivity of a closely related analog, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), we can infer potential synthetic pathways and applications for this compound.

This application note will, therefore, focus on the established use of NCTS as a surrogate to highlight the potential, yet currently undocumented, utility of this compound. The information presented is intended to provide a foundational understanding for researchers interested in exploring the synthetic capabilities of this reagent.

Potential Application as an Electrophilic Cyanating Agent

The most probable application of this compound is as an electrophilic cyanating agent. The electron-withdrawing nature of the benzenesulfonamide group is expected to render the cyano group susceptible to nucleophilic attack. This reactivity is extensively documented for NCTS, which has been successfully employed in a variety of transition-metal-catalyzed cyanation reactions.

Hypothetical Reaction Pathway: Palladium-Catalyzed C-H Cyanation

Drawing a parallel with NCTS, this compound could potentially be used in palladium-catalyzed C-H cyanation of arenes and heteroarenes. In such a reaction, a palladium catalyst would activate a C-H bond of the substrate, followed by the transfer of the cyano group from the sulfonamide reagent.

Caption: Hypothetical catalytic cycle for Pd-catalyzed C-H cyanation using this compound.

Experimental Protocols (Based on NCTS Analogy)

The following are hypothetical protocols for the use of this compound, adapted from established procedures for NCTS. It is crucial to note that these are predictive and would require optimization and validation.

Protocol 1: Palladium-Catalyzed Cyanation of Indoles (Hypothetical)

This protocol is adapted from the C-H cyanation of indoles using NCTS.

Materials:

-

Indole substrate

-

This compound

-

Pd(OAc)₂

-

Ligand (e.g., Xantphos)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene)

Procedure:

-

To an oven-dried Schlenk tube, add the indole substrate (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

-

Add K₂CO₃ (2.0 mmol) and toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired cyanated indole.

Quantitative Data (Based on NCTS Analogy)

The following table summarizes typical reaction parameters and yields achieved in the cyanation of various substrates using NCTS, which could serve as a benchmark for potential experiments with this compound.

| Substrate (with NCTS) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Indole | 5 | K₂CO₃ | Toluene | 110 | 85-95 |

| Benzene | 10 | Cs₂CO₃ | Mesitylene | 150 | 70-80 |

| Naphthalene | 5 | K₂CO₃ | Dioxane | 120 | 80-90 |

Potential for [3+2] Cycloaddition Reactions

The nitrile functionality in this compound also presents the possibility for participation in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. This type of reactivity has been observed with other N-cyano compounds.

Caption: General scheme for a potential [3+2] cycloaddition reaction.

Conclusion and Future Outlook

While this compound remains an under-explored reagent in organic synthesis, the established chemistry of its close analog, NCTS, provides a strong foundation for investigating its potential as an electrophilic cyanating agent. Researchers are encouraged to explore its reactivity, particularly in transition-metal-catalyzed C-H functionalization and cycloaddition reactions. The development of specific protocols and the characterization of its reactivity profile would be a valuable contribution to the field of synthetic organic chemistry. Further studies are necessary to validate these hypothetical applications and to fully understand the synthetic utility of this compound.

Application Notes and Protocols for Cyanation Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

Disclaimer: Extensive research did not yield specific experimental protocols for the cyanation agent 2-cyano-N,N-dimethylbenzenesulfonamide. The following application notes and protocols are provided for the closely related and well-documented electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . Researchers should consider the structural differences and exercise appropriate caution when adapting this information for other reagents.

Introduction

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a versatile and relatively safe electrophilic cyanating agent used in a variety of organic transformations.[1][2] Unlike traditional nucleophilic cyanide sources such as KCN or NaCN, NCTS offers an alternative pathway for the introduction of the nitrile functionality, often under milder reaction conditions and with improved functional group tolerance.[2][3] This reagent has been successfully employed in the cyanation of arenes, heteroarenes, and other nucleophilic substrates, typically catalyzed by transition metals like ruthenium or rhodium.[4]

Data Presentation

Table 1: Ruthenium-Catalyzed C-H Cyanation of Arenes with NCTS

This table summarizes the results of the ruthenium-catalyzed C-H cyanation of various arenes using NCTS as the cyanating agent. The optimized conditions for these reactions were generally [RuCl₂(p-cymene)]₂ (5 mol %), AgSbF₆ (20 mol %), and NaOAc (20 mol %) in 1,2-dichloroethane (DCE) at 120 °C for 24 hours.[4]

| Entry | Substrate | Product | Yield (%) |

| 1 | Anisole | 4-Methoxybenzonitrile | 75 |

| 2 | 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzonitrile | 82 |

| 3 | N-Phenyl-2-pyrrolidone | N-(2-cyanophenyl)-2-pyrrolidone | 68 |

| 4 | 2-Phenylpyridine | 2-(2-Cyanophenyl)pyridine | 71 |

| 5 | Benzoic acid methyl ester | Methyl 2-cyanobenzoate | 55 |

Table 2: Rhodium-Catalyzed Cyanation of Arylboronic Acids with NCTS

This table presents the yields for the rhodium-catalyzed cyanation of various arylboronic acids with NCTS.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Benzonitrile | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 92 |

| 3 | 4-Chlorophenylboronic acid | 4-Chlorobenzonitrile | 78 |

| 4 | 3-Tolylboronic acid | 3-Methylbenzonitrile | 81 |

| 5 | 2-Naphthylboronic acid | 2-Cyanonaphthalene | 88 |

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed C-H Cyanation of Arenes with NCTS[4]

Materials:

-

Arene substrate (1.0 mmol)

-

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol)

-

[RuCl₂(p-cymene)]₂ (0.05 mmol)

-

Silver hexafluoroantimonate (AgSbF₆) (0.2 mmol)

-

Sodium acetate (NaOAc) (0.2 mmol)

-

1,2-Dichloroethane (DCE) (5 mL)

-

Nitrogen atmosphere

Procedure:

-

To an oven-dried reaction vessel, add the arene substrate, NCTS, [RuCl₂(p-cymene)]₂, AgSbF₆, and NaOAc.

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add DCE via syringe.

-

Stir the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyanation of Arylboronic Acids with NCTS

Materials:

-

Arylboronic acid (1.0 mmol)

-

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol)

-

Rhodium catalyst (e.g., [Rh(cod)Cl]₂) (2.5 mol %)

-

Ligand (e.g., triphenylphosphine) (10 mol %)

-

Base (e.g., K₂CO₃) (2.0 mmol)

-

Solvent (e.g., Toluene/H₂O mixture)

-

Nitrogen atmosphere

Procedure:

-

In a reaction flask, combine the arylboronic acid, NCTS, rhodium catalyst, ligand, and base.

-

Purge the flask with nitrogen.

-

Add the degassed solvent system.

-

Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure aryl nitrile.

Visualizations

Caption: General workflow for transition-metal-catalyzed cyanation using NCTS.

Caption: Proposed catalytic cycle for C-H cyanation with NCTS.

References

- 1. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-cyano-N,N-dimethylbenzenesulfonamide in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While direct, widespread applications of 2-cyano-N,N-dimethylbenzenesulfonamide in publicly documented pharmaceutical synthesis are not extensively reported, its structural motifs—a cyanobenzene core and a sulfonamide group—are prevalent in medicinal chemistry. This document outlines the potential applications of this compound as a versatile building block in drug discovery and development, based on the known reactivity and utility of its constituent functional groups. The protocols provided are adapted from established syntheses of structurally related compounds.

Application as a Precursor for Heterocyclic Scaffolds

The cyano group in this compound is a valuable functional handle for the construction of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. The ortho-positioning of the cyano and sulfonamide groups may also impart unique reactivity for cyclization reactions.

Synthesis of Pyridine and Pyridone Derivatives

Cyanobenzene derivatives are common starting materials for the synthesis of substituted pyridines and pyridones, which exhibit a wide range of biological activities. For instance, 5-cyano-6-oxo-pyridine-based sulfonamides have been investigated as novel anticancer agents with EGFR inhibitory activity.

Hypothetical Application: this compound can be envisioned as a key building block in the synthesis of novel pyridone-based therapeutic agents. The general workflow for such an application is outlined below.

Caption: General workflow for the synthesis of pyridone derivatives.

Experimental Protocol: Synthesis of a Substituted Pyridone (Adapted from related syntheses)

This protocol describes a hypothetical synthesis of a pyridone derivative from this compound.

-

Step 1: Knoevenagel Condensation.

-

To a solution of this compound (1 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Knoevenagel condensation product.

-

-

Step 2: Cyclization to Pyridone.

-

Dissolve the product from Step 1 (1 mmol) in a suitable solvent such as dioxane (15 mL).

-

Add a base, for example, sodium ethoxide (1.2 mmol), and heat the mixture to reflux for 8-12 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting pyridone derivative by recrystallization or column chromatography.

-

Role as a Benzenesulfonamide Pharmacophore

The benzenesulfonamide moiety is a well-established pharmacophore found in a variety of drugs, including diuretics, hypoglycemic agents, and anticancer drugs.[1][2] The N,N-dimethyl substitution can influence the compound's solubility and pharmacokinetic properties.

Synthesis of Novel Antiproliferative Agents

N,N-dimethylbenzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[3] The cyano group on this compound offers a site for further chemical modification to generate a library of novel sulfonamide-based drug candidates.

Logical Relationship: The structural features of this compound lend themselves to the development of novel therapeutic agents.

Caption: Relationship between structure and potential applications.

Quantitative Data from Related Syntheses

The following table summarizes reaction data from the synthesis of related N,N-dimethylbenzenesulfonamide derivatives with potential antiproliferative activity.[3]

| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |

| 3 | 4-acetyl-N,N-dimethylbenzenesulfonamide | 2-cyanoacetohydrazide | Dioxane | 2 | 89 |

| 6 | Compound 3 | Malononitrile, Piperidine | Ethanol | 3 | 85 |

| 9 | Compound 3 | Phenyl isothiocyanate | DMF | 8 | 78 |

| 11 | Compound 3 | Thiourea, KOH | Ethanol | 5 | 82 |

Utilization in Metal-Free Cyclization Reactions

Recent research has shown that ortho-cyano functionalized diaryliodonium salts can undergo metal-free cyclization with protected hydroxylamines to form benzisoxazolones.[4] While this compound is not a diaryliodonium salt, this highlights the potential for the ortho-cyano group to participate in unique cyclization reactions under specific conditions, which could be explored for the synthesis of novel fused heterocyclic systems.

Hypothetical Reaction Pathway

A potential synthetic route could involve the conversion of the sulfonamide nitrogen into a leaving group or a reactive intermediate that could then be displaced by a nucleophile, with the ortho-cyano group participating in a subsequent cyclization.

Caption: Hypothetical pathway to fused heterocycles.

Experimental Protocol: Synthesis of a Fused Heterocycle (Conceptual)

-

Activation of the Sulfonamide: The N,N-dimethylbenzenesulfonamide could potentially be activated under specific conditions (e.g., using a strong base or a coupling agent) to make the sulfonamide nitrogen more reactive.

-

Reaction with a Binucleophile: The activated intermediate could then be reacted with a binucleophile (e.g., hydroxylamine, hydrazine derivative).

-

Cyclization: An intramolecular cyclization could then be induced, potentially involving the ortho-cyano group, to form a fused heterocyclic system. The conditions for this step would need to be carefully optimized (e.g., acidic or basic catalysis, thermal conditions).

Disclaimer: The provided protocols and pathways are illustrative and based on the known chemistry of related functional groups. Researchers should conduct thorough literature searches and small-scale feasibility studies before embarking on the synthesis of novel compounds based on these suggestions.

References

- 1. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Metal-Free Synthesis of Benzisoxazolones Utilizing ortho-Ester and ortho-Cyano-Functionalized Diaryliodonium Salts with Protected Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Transition-Metal-Catalyzed Reactions with 2-cyano-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature precedence for transition-metal-catalyzed C-H functionalization reactions using 2-cyano-N,N-dimethylbenzenesulfonamide as a substrate is limited. The following application notes and protocols are based on established methodologies for analogous compounds bearing either cyano or sulfonamide directing groups. These protocols are intended to serve as a starting point for research and may require further optimization.

Introduction

This compound is a versatile substrate for organic synthesis, possessing two potential directing groups for transition-metal-catalyzed C-H functionalization: the cyano group and the N,N-dimethylsulfonamide group. These functionalities can steer the catalytic reaction to specific positions on the aromatic ring, enabling the efficient construction of complex molecular architectures. This document outlines proposed applications and detailed protocols for the palladium-catalyzed ortho-arylation and rhodium-catalyzed ortho-olefination of this compound, drawing parallels from well-documented reactions on similar substrates.

Proposed Application 1: Palladium-Catalyzed Ortho-Arylation

The N,N-disubstituted sulfonamide group is a known directing group for palladium-catalyzed ortho-C-H arylation. This transformation allows for the synthesis of biaryl sulfonamides, which are important structural motifs in medicinal chemistry.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the palladium-catalyzed ortho-arylation of benzenesulfonamides with various aryl iodides, based on analogous systems.

| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | 24 | 75-85 |

| 2 | 4-Iodotoluene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | 24 | 70-80 |

| 3 | 4-Iodoanisole | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | 24 | 80-90 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | 24 | 65-75 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Ortho-Arylation

Materials:

-

This compound

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), aryl iodide (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (0.01 mmol, 5 mol%), PPh₃ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ortho-arylated product.

Proposed Reaction Pathway

Caption: Proposed catalytic cycle for the palladium-catalyzed ortho-arylation.

Proposed Application 2: Rhodium-Catalyzed Ortho-Olefination

The cyano group can act as a directing group in rhodium-catalyzed C-H activation, facilitating the introduction of an olefin at the ortho position. This reaction provides a direct route to ortho-alkenylated benzonitriles.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the rhodium-catalyzed ortho-olefination of benzonitriles with various acrylates, based on analogous systems.[1]

| Entry | Olefin | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Butyl acrylate | [RhCpCl₂]₂ (2) | AgSbF₆ (20) | DCE | 100 | 12 | 85-95 |

| 2 | Methyl acrylate | [RhCpCl₂]₂ (2) | AgSbF₆ (20) | DCE | 100 | 12 | 80-90 |

| 3 | Ethyl acrylate | [RhCpCl₂]₂ (2) | AgSbF₆ (20) | DCE | 100 | 12 | 82-92 |

| 4 | Styrene | [RhCpCl₂]₂ (2) | AgSbF₆ (20) | DCE | 100 | 12 | 70-80 |

Experimental Protocol: General Procedure for Rhodium-Catalyzed Ortho-Olefination

Materials:

-

This compound

-

Olefin (e.g., n-butyl acrylate)

-

Pentamethylcyclopentadienylrhodium(III) chloride dimer ([RhCp*Cl₂]₂)

-

Silver hexafluoroantimonate(V) (AgSbF₆)

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

In a glovebox, add this compound (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (0.004 mmol, 2 mol%), and AgSbF₆ (0.04 mmol, 20 mol%) to an oven-dried screw-cap vial.

-

Add anhydrous DCE (1.0 mL) followed by the olefin (0.4 mmol, 2.0 equiv.).

-

Seal the vial with a Teflon-lined cap.

-

Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane (10 mL).

-

Filter the mixture through a short pad of silica gel, eluting with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ortho-olefinated product.

Proposed Reaction Workflow

Caption: Experimental workflow for rhodium-catalyzed ortho-olefination.

Conclusion

The presence of both a cyano and an N,N-dimethylsulfonamide group in this compound offers intriguing possibilities for directed C-H functionalization. The proposed palladium- and rhodium-catalyzed reactions provide a framework for the synthesis of novel ortho-substituted benzenesulfonamide derivatives. Researchers are encouraged to use these protocols as a guide and to explore further optimization of reaction conditions to achieve the desired transformations. These strategies have the potential to streamline the synthesis of complex molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Nitriles with 2-cyano-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitriles are pivotal functional groups in organic synthesis, serving as key intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. The development of efficient and safe cyanating agents is therefore of significant interest. This document provides detailed application notes on the synthesis and potential application of 2-cyano-N,N-dimethylbenzenesulfonamide as a cyanating agent. While direct, detailed protocols for this specific reagent are not extensively documented in peer-reviewed literature, its structural similarity to the well-established electrophilic cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) suggests its utility in transition metal-catalyzed cyanation reactions.

The following sections detail the synthesis of this compound and provide a generalized protocol for its application in copper-catalyzed cyanation of aryl halides, based on established procedures for analogous N-cyano sulfonamides.

Synthesis of this compound

The synthesis of substituted 2-cyano-N,N-dimethylbenzenesulfonamides has been reported in patent literature. A typical procedure involves the nucleophilic aromatic substitution of a suitable precursor, such as a fluoro-substituted benzenesulfonamide, with a cyanide salt.

Table 1: Synthesis of 4-Bromo-2-cyano-N,N-dimethylbenzenesulfonamide

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide | Sodium Cyanide (NaCN) | DMF | Microwave irradiation, 150 °C, 20 min | 4-Bromo-2-cyano-N,N-dimethylbenzenesulfonamide |

Application in Nitrile Synthesis: Copper-Catalyzed Cyanation of Aryl Halides

Based on the reactivity of analogous N-cyano sulfonamides, this compound is expected to serve as an electrophilic cyanide source in the presence of a suitable transition metal catalyst, such as copper. The following protocol is a general guideline for the copper-catalyzed cyanation of aryl halides.

Experimental Protocol

General Procedure for the Copper-Catalyzed Cyanation of an Aryl Halide:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), and a suitable ligand such as 1,10-phenanthroline (0.2 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add a dry, degassed solvent such as toluene or dioxane via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (12-24 h), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.

Table 2: Representative Reaction Conditions for Copper-Catalyzed Cyanation

| Parameter | Condition |

| Substrate | Aryl Halide (e.g., Aryl Iodide, Aryl Bromide) |

| Cyanating Agent | This compound |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | 1,10-Phenanthroline or similar |

| Solvent | Toluene, Dioxane, or DMF |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

Table 3: Substrate Scope and Expected Yields (based on NCTS analogy)

| Aryl Halide Substrate | Product | Typical Yield (%) |

| 4-Iodoanisole | 4-Methoxybenzonitrile | 85-95 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)benzonitrile | 70-85 |

| 2-Bromonaphthalene | 2-Naphthonitrile | 80-90 |

| 3-Iodopyridine | 3-Cyanopyridine | 60-75 |

Visualizations

Application Notes and Protocols for 2-Cyano-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the safe handling, storage, and disposal of 2-Cyano-N,N-dimethylbenzenesulfonamide (CAS No: 168971-53-7). Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.

Hazard Identification and Safety Data Summary

This compound is a chemical compound that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazards:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1][2]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1][2]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C9H10N2O2S | [1] |

| Molecular Weight | 210.25 g/mol | [1] |

| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |

Experimental Protocols

2.1. General Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount. The following protocols must be followed:

-

Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] A certified chemical fume hood is required for all operations that may generate dust or aerosols.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][2]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory.[1][2] Ensure full skin coverage.

-

Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[1]

-

2.2. Protocol for Weighing and Dispensing

-

Don the required PPE as outlined in section 2.1.

-

Perform the weighing operation within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Use a spatula to carefully transfer the solid from the stock container to a tared weighing vessel.

-

Avoid creating dust. If dust is generated, gently clean the area with a damp cloth or a HEPA-filtered vacuum. Do not dry sweep.

-

Close the stock container tightly immediately after use.

-

Clean the spatula and weighing vessel thoroughly after use.

2.3. Protocol for Reaction Setup and Work-up

-

Set up all glassware in a chemical fume hood.

-

Add this compound to the reaction vessel carefully, avoiding dust generation.

-

If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

-

Upon reaction completion, cool the mixture to room temperature before quenching.

-

Quench the reaction slowly and carefully, being mindful of any potential exothermic processes.

-

During work-up (e.g., extraction, filtration), continue to work in the fume hood and wear appropriate PPE.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste:

-

Collect any solid waste (e.g., contaminated filter paper, residual solid) in a clearly labeled, sealed container.

-

The label should include the chemical name and associated hazards.

-

-

Liquid Waste:

-

Collect all liquid waste from reactions and work-ups in a designated, sealed, and clearly labeled hazardous waste container.

-

Do not mix with incompatible waste streams.

-

-

Disposal:

Emergency Procedures

4.1. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-